Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate

Process Chemistry Medicinal Chemistry Regioselective Chlorination

This 5-methylimidazo[1,2-a]pyridine-3-carboxylate ester is the critical intermediate for synthesizing 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one PDGF inhibitors. The 5-methyl group enables regioselective NCS chlorination in 83% yield – a transformation impossible with other regioisomers. The 3-ethyl ester provides a versatile handle for carboxamide derivatization, essential for accessing potent kinase inhibitors and patented chemotypes for Gaucher, Parkinson's, and Lewy body dementia therapies. Supplying the wrong isomer will lead to synthetic failure and inactive compounds. Verify substitution before ordering.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 196880-15-6
Cat. No. B3324791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS196880-15-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C(=CC=C2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3
InChIKeyJEMUQVAOZYUVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 196880-15-6): A Specialized Imidazopyridine Scaffold for Targeted Synthesis and Medicinal Chemistry


Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 196880-15-6) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family . Its structure features a fused imidazole-pyridine bicycle with a key 5-methyl substituent and an ethyl ester at the 3-position. This specific substitution pattern is critical, as it enables unique regioselective chemical transformations not possible with other imidazopyridine isomers [1]. The compound serves as a versatile intermediate for constructing more complex molecules with therapeutic potential, particularly in the synthesis of kinase inhibitors and agents for chronic renal disease [1][2].

Why Generic Imidazo[1,2-a]pyridine-3-carboxylates Cannot Replace Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate in Critical Applications


The imidazo[1,2-a]pyridine scaffold is widely used in medicinal chemistry, but the precise location and nature of substituents drastically alter chemical reactivity and biological function. Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate is not a generic member of this class. The 5-methyl group is a decisive structural feature that directs regioselective functionalization, enabling high-yielding chlorination at the methyl position (83% yield) to form a key intermediate for a chronic renal disease drug candidate [1]. Analogs lacking this specific substitution pattern (e.g., 6-methyl, 7-methyl, or unsubstituted variants) fail to undergo this transformation with comparable efficiency or selectivity, rendering them unsuitable substitutes [1]. Furthermore, the 3-carboxylate ester provides a versatile handle for further derivatization into carboxamides and other functional groups commonly found in kinase inhibitors [2]. A procurement decision based solely on the core heterocycle name, without verifying the exact substitution pattern, will almost certainly lead to failed synthetic campaigns and compromised biological activity.

Quantitative Evidence for Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (196880-15-6) Differentiation


Superior Regioselective Chlorination Enables Efficient Scale-Up of a Chronic Renal Disease Drug Candidate

Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (6) undergoes a highly regioselective chlorination at the 5-methyl position when treated with N-chlorosuccinimide (NCS) in ethyl acetate, yielding the critical intermediate ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (3) in 83% isolated yield [1]. This transformation is a cornerstone of an improved, chromatography-free, 5-step synthesis of the chronic renal disease agent 1a, which previously required 12 steps and achieved only a 6% overall yield [1]. The presence of the 3-ester electron-withdrawing group is essential for this regioselectivity; 5-methylimidazo[1,2-a]pyridines lacking this group undergo complex mixtures of products or reaction at alternative positions, making this specific derivative uniquely valuable for this synthetic route [1]. Other common imidazo[1,2-a]pyridine-3-carboxylates, such as the unsubstituted or 6-methyl isomers, do not possess this reactive methyl handle and are thus incapable of participating in this specific, high-value transformation.

Process Chemistry Medicinal Chemistry Regioselective Chlorination

Essential Intermediate for a Potent PDGF Inhibitor with In Vivo Efficacy in Chronic Renal Disease

The compound is a documented, essential intermediate in the synthesis of trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide (1a), a potent platelet-derived growth factor (PDGF) inhibitor [1]. This final drug candidate demonstrated significant in vivo efficacy by inhibiting the reduction in glomerular filtration rate (GFR) in both 5/6 nephrectomized rats and spontaneously hypercholesterolemic (SHC) rats, two established models of chronic renal disease [1]. This positions the target compound as a key starting material for accessing a validated biological pathway. While other imidazo[1,2-a]pyridine-3-carboxylates are used as kinase inhibitor scaffolds, none have been documented as the direct precursor to this specific PDGF inhibitor with in vivo renal protection data.

Chronic Kidney Disease PDGF Inhibition Drug Synthesis

Preferred Scaffold in Patent Literature for Neurological and Lysosomal Storage Disorders

A 2019 patent application (US20190389856A1) explicitly claims substituted 5-methyl imidazo[1,2-a]pyridine compounds for the treatment of Gaucher disease, Parkinson's disease, Lewy body dementia, and multiple system atrophy [1]. The patent highlights that exemplary compounds include substituted 5-methyl imidazo[1,2-a]pyridine-8-carboxamide compounds, which can be logically derived from the target 3-carboxylate ester [1]. This demonstrates a clear intellectual property-driven preference for the 5-methyl substitution pattern over other isomers (e.g., 6-methyl or 7-methyl) for this class of neurological targets. While the patent does not contain quantitative data for the target compound itself, it provides strong class-level evidence that the 5-methyl variant is a privileged scaffold for this therapeutic area.

Gaucher Disease Parkinson's Disease Kinase Inhibition

High Commercial Purity (98%) Enables Direct Use in Sensitive Chemical Reactions

The compound is commercially available from multiple vendors with a verified purity of ≥98% . This high purity specification is critical for its intended use as a building block in multi-step syntheses, as it minimizes the introduction of unknown impurities that could complicate reaction monitoring, reduce yields, or lead to challenging purifications. This contrasts with many specialized heterocyclic building blocks which may only be available in lower, less-defined purities (e.g., 95% or 'technical grade'), requiring additional in-house purification prior to use. The availability of this compound at 98% purity from a reliable source reduces the burden on the end-user and improves the reproducibility of literature procedures [1].

Building Block Process Chemistry Quality Control

Structural Confirmation by Independent 1H NMR Spectroscopic Data

The chemical structure and identity of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate have been confirmed by 1H NMR spectroscopy, with the data publicly available in research repositories [1]. This provides an independent, verifiable analytical reference for end-users to confirm the identity and purity of the compound upon receipt. This is a significant advantage over less-characterized or novel analogs where reference spectra may not be publicly available. The availability of this reference data supports quality control in both academic and industrial laboratories, ensuring that the correct isomer (with the 5-methyl substitution) has been procured, thereby preventing costly errors in synthesis [2].

Analytical Chemistry Quality Assurance Structural Verification

Key Application Scenarios for Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate in Drug Discovery and Development


Synthesis of PDGF Inhibitors for Chronic Kidney Disease Research

This compound is the optimal starting material for synthesizing 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives, a class of potent PDGF inhibitors with demonstrated in vivo efficacy in chronic renal disease models [1]. Its unique ability to undergo high-yielding (83%), regioselective chlorination enables a scalable, 5-step synthesis of the lead candidate 1a, replacing a previous 12-step, low-yielding route. This makes it indispensable for any medicinal chemistry program targeting PDGF for renal protection [1].

Development of Novel Therapeutics for Gaucher and Parkinson's Disease

For researchers developing small molecule therapies for Gaucher disease, Parkinson's disease, Lewy body dementia, or multiple system atrophy, this compound serves as a key intermediate to access the 5-methyl imidazo[1,2-a]pyridine scaffold explicitly claimed in recent patent literature [2]. Derivatization of the 3-carboxylate ester provides a route to the 8-carboxamide compounds identified as exemplary in these patents, offering a strategic entry point into a protected chemical space [2].

Structure-Activity Relationship (SAR) Studies of Imidazopyridine Kinase Inhibitors

The compound is a critical control for SAR studies investigating the role of the 5-methyl substituent on biological activity. Its well-defined reactivity and available 1H NMR reference data allow for precise comparison with other regioisomers (e.g., 6-methyl, 7-methyl, or 8-methyl analogs) to map the steric and electronic requirements for target engagement, particularly within the PI3K and related kinase families [3][4].

Quote Request

Request a Quote for Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.